molecular formula C8H8O3 B15174831 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one CAS No. 920531-31-3

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one

Katalognummer: B15174831
CAS-Nummer: 920531-31-3
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: PFQBUDGWRIMNHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a furan ring substituted with a hydroxybutynyl group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan with a suitable butynyl halide, followed by hydrolysis to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate the alkylation and hydrolysis steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.

    Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol or methanol.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) in solvents like acetic acid or dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of 4-(4-Oxobut-1-yn-1-yl)furan-2(5H)-one.

    Reduction: Formation of 4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one or 4-(4-Hydroxybutyl)furan-2(5H)-one.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxybutynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both a furan ring and a hydroxybutynyl group.

    4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one: Similar structure but with an alkene instead of an alkyne.

    4-(4-Hydroxybutyl)furan-2(5H)-one: Similar structure but with an alkane instead of an alkyne.

Uniqueness

This compound is unique due to its combination of a furan ring and a hydroxybutynyl group, which imparts distinct chemical reactivity and potential applications. The presence of the alkyne moiety allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

920531-31-3

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

3-(4-hydroxybut-1-ynyl)-2H-furan-5-one

InChI

InChI=1S/C8H8O3/c9-4-2-1-3-7-5-8(10)11-6-7/h5,9H,2,4,6H2

InChI-Schlüssel

PFQBUDGWRIMNHA-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC(=O)O1)C#CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.